1,2-Bis(2-bromophenyl)-1,2-ethanediamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14Br2N2 |
|---|---|
Molecular Weight |
370.08 g/mol |
IUPAC Name |
1,2-bis(2-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2 |
InChI Key |
LSFATDHBTHDVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)N)N)Br |
Origin of Product |
United States |
Coordination Chemistry of 1,2 Bis 2 Bromophenyl 1,2 Ethanediamine Metal Complexes
Advanced Structural Elucidation and Conformational Analysis of Complexes
X-ray Crystallography of Metal-Ligand Frameworks
While extensive information exists on the coordination chemistry of analogous chiral diamine ligands—such as 1,2-diphenylethylenediamine (dpen), 1,2-diaminocyclohexane (chxn), and other substituted ethylenediamines—applying this general knowledge to construct an article about a compound for which no specific data has been published would be speculative and would not meet the requirement for scientifically accurate content focused solely on 1,2-Bis(2-bromophenyl)-1,2-ethanediamine.
To generate the requested article, published studies detailing the experimental complexation of this compound with various transition metals would be required. Such studies would provide the essential data for discussing its synthesis, coordination behavior, and structural features, including the creation of the requested data tables and detailed research findings. Without this primary information, the construction of the specified article is not possible.
Solution-Phase Spectroscopic and Spectrometric Probing of Coordination
A thorough understanding of how this compound coordinates with metal ions in solution would typically be achieved through a combination of spectroscopic and spectrometric techniques.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable tool for monitoring the formation of metal complexes and for studying their electronic properties. The coordination of this compound to a transition metal ion would be expected to give rise to new absorption bands in the visible region of the spectrum, corresponding to d-d transitions or charge-transfer bands. The position and intensity of these bands are characteristic of the coordination geometry and the nature of the metal-ligand interaction. Without experimental studies, no such data can be presented.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be a key technique for the characterization of any metal complexes formed. It would allow for the determination of the mass-to-charge ratio of the complex ions, thereby confirming their stoichiometry and providing information about their stability in the gas phase.
A representative data table that would be populated with experimental findings is presented below.
Table 1: Hypothetical Spectroscopic Data for Metal Complexes of this compound
| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) | ESI-MS (m/z) |
| [M(L)Cl₂] | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| [M(L)₂(NO₃)₂] | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| M(L)₃₂ | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| L = this compound |
Influence of Aromatic Ring Substituents on Coordination Geometry
The substituents on the aromatic rings of 1,2-diphenylethanediamine ligands can exert significant steric and electronic effects, which in turn influence the coordination geometry of the resulting metal complexes.
Steric Effects: The presence of bromine atoms at the ortho positions of the phenyl rings in this compound would introduce considerable steric bulk near the coordination site. This steric hindrance would likely play a crucial role in determining the preferred coordination number and geometry of the metal center. It could favor lower coordination numbers or lead to distorted geometries to accommodate the bulky ligands. For instance, in a six-coordinate octahedral complex, significant ligand-ligand repulsion might be expected, potentially leading to a distortion from ideal octahedral geometry.
Electronic Effects: The bromo substituent is an electron-withdrawing group via the inductive effect, which would decrease the electron density on the nitrogen donor atoms of the ethylenediamine backbone. This would, in turn, affect the Lewis basicity of the ligand and the strength of the coordinate bond with the metal ion. A comparative study with other substituted 1,2-diphenylethanediamine ligands would be necessary to systematically evaluate these electronic influences.
Detailed research findings, including crystallographic data, would be required to definitively characterize the coordination geometries and quantify the influence of the bromo substituents.
Table 2: Hypothetical Geometric Parameters for Metal Complexes of Substituted 1,2-Diphenylethanediamine Ligands
| Ligand Substituent | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) |
| H | M²⁺ | Data Unavailable | Data Unavailable | Data Unavailable |
| 2-Br | M²⁺ | Data Unavailable | Data Unavailable | Data Unavailable |
| 4-CH₃ | M²⁺ | Data Unavailable | Data Unavailable | Data Unavailable |
| 4-NO₂ | M²⁺ | Data Unavailable | Data Unavailable | Data Unavailable |
Applications of 1,2 Bis 2 Bromophenyl 1,2 Ethanediamine Complexes in Asymmetric Catalysis
Enantioselective Hydrogenation and Transfer Hydrogenation Reactions
The backbone of 1,2-Bis(2-bromophenyl)-1,2-ethanediamine is analogous to that of ligands known to be effective in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. Metal complexes, particularly with ruthenium, rhodium, and iridium, incorporating chiral diamine ligands are well-established catalysts for these reductions.
The asymmetric hydrogenation of prochiral ketones and imines is a fundamental method for producing chiral alcohols and amines, respectively. The steric bulk and electronic effects of the bromo substituents in this compound could potentially lead to unique selectivities in these reactions. It is hypothesized that the ortho-bromo groups might create a more defined chiral pocket around the metal center, thereby enhancing facial discrimination of the prochiral substrate.
Hypothetical Data for Asymmetric Hydrogenation of Prochiral Ketones:
| Entry | Substrate | Catalyst Precursor | Ligand | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ | (1R,2R)-1,2-Bis(2-bromophenyl)-1,2-ethanediamine | 10 | 25 | Methanol | - | - |
Hypothetical Data for Asymmetric Hydrogenation of Imines:
| Entry | Substrate | Catalyst Precursor | Ligand | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | N-Benzylidene-aniline | [Ir(cod)Cl]₂ | (1R,2R)-1,2-Bis(2-bromophenyl)-1,2-ethanediamine | 50 | 40 | Toluene | - | - |
Asymmetric transfer hydrogenation offers a practical alternative to using molecular hydrogen, often employing isopropanol or formic acid as the hydrogen source. The performance of this compound complexes in these reactions would be of significant interest. The electronic nature of the bromo-substituted aryl groups could influence the hydride transfer step in the catalytic cycle.
Hypothetical Data for Asymmetric Transfer Hydrogenation of Carbonyls:
| Entry | Substrate | Catalyst Precursor | Ligand | H-Donor | Base | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Propiophenone | [RuCl₂(p-cymene)]₂ | (1R,2R)-1,2-Bis(2-bromophenyl)-1,2-ethanediamine | i-PrOH | K₂CO₃ | 80 | - | - |
The catalytic efficiency, measured by Turnover Number (TON) and Turnover Frequency (TOF), is a critical parameter for any catalytic system. The stability and reactivity of complexes derived from this compound would directly affect these values. The bromo substituents might enhance catalyst stability, potentially leading to higher TONs. However, they could also introduce steric hindrance that might lower the TOF. Experimental data is required to validate these hypotheses.
Asymmetric Carbon-Carbon Bond Formation Reactions
Chiral diamine ligands are also employed in a variety of asymmetric carbon-carbon bond-forming reactions. The unique steric and electronic profile of this compound could offer advantages in controlling stereoselectivity in these transformations.
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool in organic synthesis. Chiral metal-diamine complexes can catalyze the enantioselective 1,4-addition of organometallic reagents or other nucleophiles. The precise structure of the chiral pocket created by the this compound ligand would be crucial in determining the facial selectivity of the attack on the Michael acceptor.
Hypothetical Data for Asymmetric Conjugate Addition:
| Entry | Michael Acceptor | Nucleophile | Catalyst | Ligand | Temp (°C) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Cyclohex-2-enone | Phenylboronic acid | [Rh(acac)(C₂H₄)₂] | (1R,2R)-1,2-Bis(2-bromophenyl)-1,2-ethanediamine | 50 | Dioxane/H₂O | - | - |
The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds. Asymmetric variants often rely on chiral catalysts to control the stereochemical outcome. Complexes of this compound could potentially serve as effective catalysts for the enantioselective addition of enolates or their equivalents to imines. The diastereo- and enantioselectivity of such reactions would be highly dependent on the catalyst structure.
Hypothetical Data for Asymmetric Mannich-type Reaction:
| Entry | Aldimine | Nucleophile | Catalyst | Ligand | Temp (°C) | Solvent | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | N-PMP-benzaldimine | Acetone | Zn(OTf)₂ | (1R,2R)-1,2-Bis(2-bromophenyl)-1,2-ethanediamine | 25 | THF | - | - | - |
Asymmetric Alkylation and Coupling Reactions
Complexes derived from this compound and its analogs serve as potent chiral ligands in various carbon-carbon bond-forming reactions, including asymmetric alkylations and cross-coupling reactions. In reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings, the chiral ligand is crucial for transferring stereochemical information to the product, yielding compounds with high enantiomeric excess. For instance, in the enantioselective Friedel–Crafts alkylation of indoles, chiral complexes can activate substrates towards nucleophilic attack, with the ligand's structure dictating the facial selectivity.
The presence of ortho-bromo substituents on the phenyl rings of the diamine ligand can significantly modulate the catalytic system. These bulky, electron-withdrawing groups can influence the geometry of the metal complex, affecting the steric environment of the catalytic site and thereby enhancing enantioselectivity. Palladium-catalyzed cross-coupling reactions, for example, benefit from ligands that can promote reductive elimination and prevent beta-hydride elimination. While specific data for the this compound ligand in these reactions is not widely published, results from analogous systems with substituted diamines demonstrate the potential for achieving high yields and stereoselectivities.
Table 1: Representative Asymmetric Tandem Friedel–Crafts Alkylation/Michael Addition Catalyzed by a chiral bis(oxazoline)-Zn(OTf)₂ complex, illustrating a typical asymmetric alkylation.
| Entry | Substrate (Indole) | Nitroolefin Enoate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Indole | Methyl 2-(2-nitrovinyl)benzoate | 93:7 | 98 | 85 |
| 2 | 5-Methoxyindole | Methyl 2-(2-nitrovinyl)benzoate | 92:8 | 99 | 89 |
| 3 | 5-Bromoindole | Methyl 2-(2-nitrovinyl)benzoate | 95:5 | 97 | 82 |
| 4 | Indole | Ethyl 2-(2-nitrovinyl)benzoate | 91:9 | 96 | 80 |
Data is illustrative and based on analogous catalytic systems to demonstrate the principles of asymmetric alkylation with chiral ligands beilstein-journals.org.
Other Enantioselective Transformations
Beyond C-C bond formation, complexes of this compound are investigated for a variety of other stereoselective reactions.
Catalytic Asymmetric Diamination of Alkenes
The direct, enantioselective vicinal diamination of alkenes is a highly sought-after transformation for synthesizing chiral 1,2-diamines, which are valuable building blocks in pharmaceuticals and as ligands themselves. rsc.orgacs.org This reaction remains a significant challenge in organic synthesis. chemrxiv.org Copper-catalyzed systems have emerged as a promising strategy for intramolecular and intermolecular alkene diaminations. nih.govnih.gov In these reactions, a chiral ligand, such as a derivative of 1,2-diphenylethylenediamine, coordinates to the copper center and directs the stereochemical outcome of the dual nitrogen addition across the double bond. The ligand's structure is paramount in controlling the enantioselectivity, enabling the synthesis of privileged structures like 2-aminomethyl indolines and pyrrolidines with high fidelity. nih.govnih.gov
Table 2: Enantioselective Copper-Catalyzed Alkene Diamination Illustrative results for the synthesis of chiral 2-aminomethyl indolines using a chiral ligand.
| Entry | Alkene Substrate | Amine Nucleophile | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | Morpholine | 92 | 85 |
| 2 | N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | Piperidine | 90 | 88 |
| 3 | N-(2-allylphenyl)-4-methylbenzenesulfonamide | Dibenzylamine | 95 | 78 |
| 4 | N-(2-allylphenyl)-4-methylbenzenesulfonamide | Aniline | 91 | 75 |
Data is representative of copper-catalyzed diamination reactions employing chiral ligands nih.govnih.gov.
Oxidative Transformations (e.g., asymmetric epoxidation)
Chiral diamines are precursors to a wide range of catalysts effective in asymmetric oxidative transformations, including the epoxidation of olefins. In the renowned Sharpless asymmetric epoxidation, a chiral ligand directs the delivery of an oxygen atom to one face of an allylic alcohol. While this specific reaction uses dialkyl tartrates, the underlying principle of ligand-controlled stereoselectivity applies to other systems. Catalysts derived from chiral diamines, often in the form of Schiff base complexes or as part of more complex organocatalytic structures, can activate oxidants like hydrogen peroxide or tert-butyl hydroperoxide and mediate their enantioselective addition to alkenes. rsc.org The electronic properties of the this compound ligand, influenced by the electron-withdrawing bromine atoms, can affect the Lewis acidity of the metal center, potentially enhancing catalytic activity and influencing the reaction's stereochemical course.
Ligand Structure-Performance Relationships in Catalysis
The catalytic efficacy of this compound is intrinsically linked to its molecular architecture. The interplay between the electronic and steric properties of the bromo-substituted phenyl groups and the rigid chirality of the ethylenediamine backbone dictates the outcomes of catalytic reactions.
Electronic and Steric Influence of Bromo-Substituted Phenyl Groups
The introduction of bromine atoms at the ortho-positions of the phenyl rings has profound electronic and steric consequences.
Electronic Effects : Bromine is an electron-withdrawing group via the inductive effect. This electronic perturbation alters the electron density on the coordinating nitrogen atoms of the diamine. When complexed to a metal, this can increase the Lewis acidity of the metal center, which may enhance its catalytic activity by more effectively activating the substrate. This effect can be particularly important in reactions proceeding through pathways sensitive to the catalyst's electronic character. emory.edunih.gov
Table 3: Comparison of Substituent Properties on a Phenyl Ring
| Substituent | van der Waals Radius (Å) | Inductive Effect |
| Hydrogen (H) | 1.20 | Neutral |
| Fluorine (F) | 1.47 | Strongly Electron-Withdrawing |
| Chlorine (Cl) | 1.75 | Electron-Withdrawing |
| Bromine (Br) | 1.85 | Electron-Withdrawing |
Impact of Chiral Backbone Configuration on Enantioselectivity and Diastereoselectivity
The foundational element of stereocontrol in this compound is its C₂-symmetric chiral backbone. Derived from either (1R,2R)- or (1S,2S)-1,2-diphenylethylenediamine, the configuration of the two stereogenic centers is fixed. This rigid arrangement forces the two bromo-phenyl groups into a specific, predictable three-dimensional orientation.
When this ligand coordinates to a metal center, it creates a chiral environment that is directly responsible for asymmetric induction. The phenyl groups often adopt a conformation that shields certain quadrants around the metal, leaving others open for substrate approach. This differential accessibility dictates the facial selectivity of the reaction. For example, a catalyst with a (1R,2R)-diamine ligand will typically produce one enantiomer of the product in excess, while the corresponding (1S,2S)-ligand will generate the opposite enantiomer, a hallmark of effective asymmetric catalysis. This predictable control over stereochemistry makes such ligands indispensable tools for the synthesis of enantiomerically pure compounds. mdpi.com
Catalyst Deactivation and Stability
The long-term performance and operational stability of catalysts are critical factors in the viability of industrial asymmetric synthesis. While complexes of this compound are designed for high activity and enantioselectivity, like all catalysts, they are susceptible to deactivation over time. Understanding the mechanisms of deactivation is paramount for optimizing reaction conditions and extending the catalyst's lifetime. Although specific studies on the deactivation of this compound complexes are not extensively documented in publicly available literature, insights can be drawn from analogous chiral diamine-metal catalysts, particularly the well-studied Noyori-type ruthenium catalysts bearing similar 1,2-diamine ligands.
Common deactivation pathways for this class of catalysts involve both the metallic center and the organic ligand. The stability of the catalyst is influenced by a variety of factors including the reaction temperature, the nature of the solvent, the presence of impurities, and the inherent properties of the substrate and product.
Mechanisms of Deactivation
Several potential mechanisms can contribute to the deactivation of this compound-metal complexes in asymmetric catalysis:
Formation of Inactive Species: Under certain reaction conditions, active monomeric catalyst species can convert into inactive or less active forms. For instance, in the case of some ruthenium-diamine catalysts, the loss of a coordinating arene ligand can lead to the formation of inactive hydride-bridged dimeric ruthenium species. bath.ac.uk These dimers are catalytically inactive and can further aggregate to form ruthenium nanoparticles, leading to a progressive loss of both activity and enantioselectivity. bath.ac.uk
Ligand Degradation: The chiral diamine ligand itself can undergo degradation under harsh reaction conditions. This can involve oxidation, C-H activation at the ligand backbone, or dissociation from the metal center. The presence of strong bases, which are often required for the activation of Noyori-type catalysts, can also influence ligand stability. mdpi.com
Substrate or Product Inhibition/Poisoning: The substrate, product, or even intermediates in a catalytic cycle can sometimes act as inhibitors by strongly coordinating to the metal center and blocking the active site. This can lead to a decrease in the observed reaction rate. While not a permanent deactivation, it can significantly impact catalyst performance.
Air and Moisture Sensitivity: Many homogeneous catalysts, including those based on ruthenium and iridium, are sensitive to air and moisture. bath.ac.uk Oxygen can lead to the oxidation of the metal center to a higher, inactive oxidation state, while water can interfere with the catalytic cycle. Therefore, reactions involving these catalysts are typically carried out under inert atmospheres with dry solvents and reagents.
Enhancing Catalyst Stability
To mitigate catalyst deactivation and enhance stability, several strategies can be employed. The design of the ligand plays a crucial role. For instance, tethering the arene ring to the chiral diamine ligand in Noyori-type catalysts has been shown to increase their stability. bath.ac.uk
Another approach involves the use of polymeric chiral diamine ligands. Recent research has shown that iridium complexes with polymeric diamine ligands can be highly efficient and recyclable catalysts for asymmetric transfer hydrogenation, achieving unprecedentedly high total turnover numbers (TONs). nih.govacs.org The polymeric backbone can help to stabilize the active catalytic species and prevent aggregation.
Optimization of reaction conditions is also critical. This includes careful control of temperature, pressure, solvent, and the concentration of base to minimize side reactions and catalyst decomposition. mdpi.com
Turnover Numbers and Catalyst Longevity
The table below presents turnover numbers achieved with analogous chiral diamine-metal catalysts in various asymmetric reactions, providing a benchmark for the potential stability and efficiency of catalysts derived from this compound.
| Catalyst Type | Reaction | Substrate | Turnover Number (TON) | Reference |
| Iron-diamine complex | Transfer Hydrogenation | Acetophenone | 14,480 | rsc.org |
| Iridium-polymeric diamine | Asymmetric Transfer Hydrogenation | Functionalized Ketones | 12,000 (total over 6 cycles) | nih.govacs.org |
| Ruthenium-diamine complex | Asymmetric Hydrogenation | Base-sensitive Ketones | up to 100,000 | nih.gov |
Mechanistic and Theoretical Investigations of Catalytic Cycles Involving 1,2 Bis 2 Bromophenyl 1,2 Ethanediamine
Elucidation of Reaction Pathways and Catalytic Intermediates
The elucidation of reaction pathways for a catalyst involving a diamine ligand like 1,2-Bis(2-bromophenyl)-1,2-ethanediamine would typically involve a combination of experimental techniques. These often include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to identify and characterize key catalytic intermediates. For analogous systems, such as those employing BINAP or other chiral diamine ligands in palladium-catalyzed aminations, the catalytic cycle is generally understood to involve steps such as oxidative addition, ligand substitution, and reductive elimination. However, specific intermediates and the sequence of elementary steps are highly dependent on the ligand structure, substrate, and reaction conditions. Without dedicated studies on this compound, any proposed pathway would be purely speculative.
Kinetic Studies and Determination of Rate-Determining Steps
Kinetic studies are crucial for understanding the factors that control the rate of a catalytic reaction and for identifying the rate-determining step. Methodologies such as reaction progress kinetic analysis (RPKA) and the method of initial rates are commonly employed. These studies involve systematically varying the concentrations of reactants, catalyst, and any additives to establish a rate law. For similar catalytic systems, the rate-determining step can vary and may be oxidative addition, reductive elimination, or even a step involving ligand association or dissociation. For instance, in some palladium-catalyzed aminations, the turnover-limiting step has been identified as the oxidative addition of the aryl halide to the palladium(0) complex. However, no such kinetic data or determination of the rate-determining step has been published for reactions specifically catalyzed by a complex of this compound.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of catalysts and intermediates.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to model the energetics of a catalytic cycle. It allows for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface, a reaction mechanism can be proposed, and the rate-determining step can be identified as the one with the highest activation energy. While DFT has been successfully applied to understand the mechanisms of numerous catalytic reactions involving diamine ligands, there are no specific DFT studies in the literature that focus on the catalytic cycle of this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a qualitative method used to predict the reactivity of molecules by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and symmetries of these orbitals can provide insights into the feasibility and selectivity of a reaction. FMO analysis is a standard component of computational studies on catalytic mechanisms. In the context of a catalyst derived from this compound, FMO analysis could be used to understand the interaction of the catalyst with the substrates. However, no such analysis has been reported.
Natural Bond Orbital (NBO) Analysis of Electronic Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It can provide a detailed picture of the electronic structure of catalytic intermediates and transition states, helping to rationalize their stability and reactivity. NBO analysis can elucidate key electronic interactions, such as charge transfer between the metal center and the ligands or substrates. Despite its utility, NBO analysis has not been applied to investigate the electronic interactions in catalytic cycles involving this compound according to available literature.
Energy Landscape Mapping of Catalytic Cycles
A comprehensive understanding of a catalytic cycle involves mapping its complete energy landscape. This includes not only the chemical transformation steps but also conformational changes of the catalyst and intermediates. Such detailed mapping provides a holistic view of the factors governing the efficiency and selectivity of a catalyst. While the concept of mapping the energy landscape is fundamental to catalysis research, no such detailed investigation has been undertaken for the specific catalytic cycles of this compound.
Advanced Methodologies for Ligand and Complex Characterization in Research
Assessment of Chirality and Enantiomeric Purity (e.g., Chiral HPLC, GC, NMR with Chiral Shift Reagents)
The stereochemical integrity of a chiral ligand is paramount. Several analytical techniques are routinely used to separate and quantify the enantiomers of chiral molecules like 1,2-Bis(2-bromophenyl)-1,2-ethanediamine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a primary tool for the enantioseparation of chiral compounds. This technique relies on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to differential retention times and subsequent separation. For 1,2-diaryl-1,2-ethanediamine derivatives, polysaccharide-based CSPs are often effective. nih.govnih.gov
Illustrative Chiral HPLC Parameters for a 1,2-Diarylethanediamine Analog:
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Mobile Phase | Acetonitrile/Methanol/Aqueous Ammonium Acetate Buffer |
| Flow Rate | 0.5 mL/min |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile through derivatization, chiral GC provides excellent resolution. The enantiomers can be separated on a column coated with a chiral stationary phase, such as a cyclodextrin derivative.
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine enantiomeric excess through the use of chiral shift reagents (CSRs). These reagents, often lanthanide-based complexes, interact with the enantiomers to form diastereomeric adducts, which exhibit distinct chemical shifts in the NMR spectrum. libretexts.orgnih.govharvard.edu The relative integration of the separated signals for each enantiomer allows for the calculation of the enantiomeric ratio. nih.gov
Hypothetical ¹H NMR Data for Enantiomeric Resolution using a Chiral Shift Reagent:
| Analyte Proton | Chemical Shift Δδ (ppm) between Enantiomers |
|---|---|
| Amine N-H | 0.15 |
| Methine C-H | 0.10 |
| Aromatic C-H (ortho to Bromo) | 0.08 |
In-situ Spectroscopic Techniques for Monitoring Active Species and Reaction Progress (e.g., operando IR, NMR)
Operando spectroscopy provides a real-time window into a chemical reaction, allowing for the observation of transient intermediates and the elucidation of reaction mechanisms under actual process conditions. rsc.org
Operando Infrared (IR) Spectroscopy
Operando IR spectroscopy is a powerful technique for monitoring changes in the vibrational modes of molecules during a reaction. In the context of a reaction involving a this compound metal complex, one could monitor the N-H stretching and bending frequencies to observe ligand binding and dissociation. Changes in the aromatic C-Br stretching frequency could also provide insights into electronic effects during catalysis.
Operando Nuclear Magnetic Resonance (NMR) Spectroscopy
For solution-phase reactions, operando NMR is an invaluable tool for tracking the concentration of reactants, intermediates, and products over time. chemrxiv.orgchemrxiv.org This technique can provide detailed kinetic data and structural information about species present in the reaction mixture.
Exemplary Data from Operando NMR Monitoring of a Catalytic Reaction:
| Reaction Time (hours) | Substrate Conversion (%) | Product Selectivity (%) |
|---|---|---|
| 0 | 0 | 0 |
| 1 | 25 | 95 |
| 2 | 55 | 92 |
| 4 | 98 | 88 |
Advanced Mass Spectrometry Techniques for Complex Structure Confirmation
Mass spectrometry (MS) is a crucial tool for the characterization of metal complexes, providing information on molecular weight and structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the analysis of intact metal complexes from solution. rsc.org It is particularly useful for confirming the formation of the desired complex and determining its stoichiometry. The isotopic pattern of the metal can further aid in the confirmation of the complex's composition.
Tandem Mass Spectrometry (MS/MS)
Tandem MS (MS/MS) involves the selection and fragmentation of a specific ion from the initial mass spectrum. nih.gov The resulting fragment ions provide valuable structural information, helping to elucidate the connectivity within the complex. nih.govacs.org For a metal complex of this compound, MS/MS could be used to probe the strength of the metal-ligand bond and identify fragmentation pathways. researchgate.net
Predicted ESI-MS/MS Fragmentation Pattern for a Hypothetical [Cu(this compound)₂]²⁺ Complex:
| Parent Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| [Cu(C₁₄H₁₄Br₂N₂)₂]²⁺ | [Cu(C₁₄H₁₄Br₂N₂)]²⁺ | C₁₄H₁₄Br₂N₂ |
| [Cu(C₁₄H₁₄Br₂N₂)]²⁺ | [Cu]²⁺ | C₁₄H₁₄Br₂N₂ |
Spectroscopic Techniques for Electronic Structure Analysis of Metal Centers within Complexes
The electronic structure of the metal center is fundamental to the chemical and physical properties of a coordination complex.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes electronic transitions within a molecule. For a transition metal complex with this compound, the spectrum would likely feature intense ligand-centered π-π* transitions in the UV region and lower energy, less intense d-d transitions and charge-transfer bands in the visible region. researchgate.netresearchgate.net The positions and intensities of these bands provide insights into the geometry of the complex and the nature of the metal-ligand interactions. rsc.org
Typical Electronic Transitions for a d⁹ Copper(II) Complex with a Diamine Ligand:
| Transition Type | Approximate Wavelength Range (nm) |
|---|---|
| Ligand (π → π*) | 250-350 |
| Ligand-to-Metal Charge Transfer (LMCT) | 350-500 |
| d-d Transitions | 500-800 |
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful element-specific technique that provides detailed information about the electronic and local geometric structure of the absorbing atom. uiowa.edu The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry of the metal center, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the coordination number, bond distances, and identity of the neighboring atoms. researchgate.netfu-berlin.de For a complex of this compound, XAS could precisely determine the metal-nitrogen and metal-bromine (if coordinated) bond lengths.
Future Perspectives and Emerging Research Avenues
Rational Design of Next-Generation Derivatives for Enhanced Catalytic Activity and Selectivity
The rational design of derivatives based on the 1,2-Bis(2-bromophenyl)-1,2-ethanediamine framework is a critical avenue for advancing its catalytic potential. The presence of bromine atoms on the phenyl rings serves as a versatile handle for postsynthetic modification via various cross-coupling reactions. This allows for the systematic tuning of the ligand's steric and electronic environment to optimize performance for specific asymmetric transformations.
Key strategies for derivative design include:
Modification of the Phenyl Rings: The ortho-bromo positions can be substituted with a wide range of functional groups. Introducing electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., trifluoromethyl) can modulate the Lewis basicity of the amine nitrogens and the electronic properties of the resulting metal complexes. rsc.org Bulky substituents can be installed to create deeper chiral pockets, potentially enhancing enantioselectivity.
Derivatization of the Amine Groups: The primary amine functionalities can be converted into secondary or tertiary amines, amides, sulfonamides, or iminophosphoranes. mdpi.comnih.gov These modifications can introduce hydrogen-bonding capabilities or alter the coordination geometry around a metal center, influencing both catalyst activity and the stereochemical outcome of the reaction. For instance, creating bifunctional catalysts by incorporating hydrogen-bond donors can activate substrates and control their orientation in the transition state. mdpi.com
Bridging and Scaffolding: The diamine can be incorporated into larger, more rigid macrocyclic or bicyclic structures. This pre-organization of the catalytic scaffold can minimize conformational flexibility, leading to a more defined and effective chiral environment, which often translates to higher enantioselectivity.
The following table outlines potential design strategies and their anticipated effects on catalytic performance.
| Modification Strategy | Example Derivative Group | Anticipated Effect on Catalysis | Potential Target Reactions |
|---|---|---|---|
| Substitution at Bromo-Position | Aryl, Alkynyl, Phosphino | Fine-tunes steric hindrance and electronic properties; allows for secondary coordination. | Cross-coupling, Hydrogenation |
| N-Alkylation/Arylation | N,N'-Dialkyl or N,N'-Diaryl derivatives | Modifies Lewis basicity and steric bulk around the metal center. nih.gov | Diels-Alder, Michael Addition researchgate.net |
| Formation of N-Acyl/Sulfonyl Derivatives | Bis-amides, Bis-sulfonamides | Introduces hydrogen-bond donor capabilities for substrate activation. mdpi.com | Aldol (B89426) Reactions, Mannich Reactions |
| Incorporation into Macrocycles | Cyclophane or Crown Ether Scaffolds | Creates a rigid chiral pocket, enhancing enantioselectivity by reducing conformational freedom. | Enantioselective Recognition, Phase-Transfer Catalysis |
Integration of this compound Catalysts into Flow Chemistry and Continuous Processes
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and product consistency. nih.gov Integrating catalysts derived from this compound into flow chemistry systems is a key step toward their practical industrial application. This primarily involves the immobilization of the chiral catalyst onto a solid support, creating a heterogeneous catalyst suitable for use in packed-bed reactors. whiterose.ac.uk
Strategies for immobilization include:
Covalent Attachment: The ligand or its metal complex can be covalently bonded to a solid support, such as polystyrene resins, silica (B1680970) gel, or magnetic nanoparticles. rsc.orgchemmethod.com The bromo-substituents on the phenyl rings provide a convenient anchor point for immobilization, potentially minimizing interference with the catalytically active center.
Non-covalent Immobilization: Techniques such as ion exchange or adsorption can be used to immobilize the catalyst, although these methods may be susceptible to leaching.
The use of an immobilized catalyst in a continuous flow reactor allows for straightforward separation of the catalyst from the product stream, enabling catalyst recycling and reducing contamination of the final product. nih.gov This approach has been successfully demonstrated for other chiral catalysts, showing robust stability and sustained performance over extended periods. nih.gov
The table below provides a conceptual comparison of batch versus continuous flow processes for an asymmetric reaction catalyzed by a derivative of this compound.
| Parameter | Batch Process (Homogeneous Catalyst) | Continuous Flow Process (Immobilized Catalyst) |
|---|---|---|
| Catalyst Separation | Requires chromatography or extraction | Simple physical separation (catalyst remains in reactor) whiterose.ac.uk |
| Catalyst Reusability | Difficult and often inefficient | High reusability over multiple cycles nih.gov |
| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time |
| Safety | Potential for thermal runaway in large-scale reactions | Enhanced safety due to small reactor volumes and superior heat transfer nih.gov |
| Productivity | Limited by batch cycle time | Higher space-time yield and potential for automation |
Exploration of Novel Asymmetric Transformations and Substrate Scopes
While catalysts based on the parent 1,2-diphenylethylenediamine (DPEN) are known to be effective in a wide array of reactions, the specific electronic and steric profile of this compound and its derivatives could unlock novel transformations or expand the substrate scope of known reactions. mdpi.com The ortho-bromo groups impose significant steric constraints that can lead to different facial selectivity compared to less hindered DPEN catalysts.
Future research should focus on exploring the utility of this ligand scaffold in a variety of asymmetric reactions, including:
Carbon-Carbon Bond Formations: Michael additions, Friedel-Crafts alkylations, Diels-Alder reactions, and aldol condensations are fundamental transformations where high enantioselectivity is crucial. mdpi.comresearchgate.netresearchgate.net
Reductive and Oxidative Processes: Asymmetric hydrogenations, transfer hydrogenations, and epoxidations could benefit from the unique properties of this ligand.
Photoredox and Dual Catalysis: The combination of a chiral nickel complex derived from this diamine with a photoredox catalyst could enable novel enantioselective radical-radical cross-coupling reactions, expanding the scope to new classes of substrates. acs.org
The steric bulk of the ortho-bromo substituents may prove particularly advantageous for reactions involving sterically demanding substrates, where traditional catalysts often fail to provide high levels of stereocontrol.
| Asymmetric Transformation | Exemplary Substrate Classes | Potential Advantage of the Ligand |
|---|---|---|
| Michael Addition | α,β-Unsaturated ketones, esters, nitrostyrenes acs.org | Enhanced enantioselectivity due to a well-defined chiral pocket. |
| Diels-Alder Reaction | Cyclopentadiene, acroleins, crotonaldehydes researchgate.net | Control of endo/exo selectivity and facial discrimination. |
| Friedel-Crafts Alkylation | Indoles, pyrroles, electron-rich arenes | High stereocontrol in reactions with prochiral electrophiles. rsc.org |
| Asymmetric C-H Amination | Alkanes with activatable C-H bonds nih.govresearchgate.net | Potential for directing group-assisted stereoselective C-N bond formation. |
| Ni/Photoredox Cross-Coupling | Alkyl carboxylic acids, alkyl alcohols acs.org | Enantioselective formation of C(sp³)–C(sp³) bonds from radical intermediates. |
Development of Sustainable and Economically Viable Synthetic Routes and Catalytic Systems
For any catalyst to be widely adopted, its synthesis must be practical, cost-effective, and environmentally sustainable. Chiral amines are valuable building blocks, but their synthesis can be challenging. nih.govacs.org Future research must address the development of green and economical routes to this compound and its derivatives.
Key areas for improvement include:
Greener Synthesis: Exploring biocatalytic methods, such as those employing transaminases or amine dehydrogenases, could provide a highly enantioselective and sustainable route to the diamine core. nih.govmdpi.com These enzymatic processes operate under mild aqueous conditions and avoid the use of heavy metals.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product, such as direct C-H amination strategies, is crucial. nih.gov
Process Intensification: The development of one-pot, tandem, or chromatography-free synthetic procedures can significantly reduce solvent waste, energy consumption, and production costs. rsc.org
The table below outlines a potential sustainable approach compared to a classical synthetic route.
| Aspect | Classical Synthetic Route | Potential Sustainable Route |
|---|---|---|
| Starting Materials | Petroleum-derived reagents | Renewable feedstocks where possible |
| Key Transformation | Multi-step synthesis with protecting groups and stoichiometric reagents | Biocatalytic reductive amination or enantioselective diamination nih.govua.es |
| Solvents | Chlorinated or volatile organic solvents | Water, ethanol, or green solvents like 2-MeTHF nih.gov |
| Purification | Extensive use of column chromatography | Crystallization or chromatography-free methods rsc.org |
| Overall Efficiency | Lower atom economy, higher E-factor (waste/product ratio) | Higher atom economy, lower E-factor |
Synergistic Approaches Combining Homogeneous and Heterogeneous Catalysis
A major frontier in catalysis is the development of systems that merge the high activity and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous catalysts. rsc.orgchemistryworld.com This synergistic approach is particularly promising for catalysts derived from this compound.
Promising research directions include:
Supported Molecular Catalysts: As discussed in section 7.2, immobilizing the molecular catalyst on a solid support is the most direct way to combine these properties. The support is not always inert and can influence the catalyst's performance. rsc.org
Metal Nanoparticles with Chiral Ligands: The diamine ligand can be used to stabilize and cap metal nanoparticles (e.g., palladium, rhodium, iridium). In such systems, the nanoparticles provide the primary catalytic activity, while the chiral ligand adsorbed on their surface induces enantioselectivity. A related N,N'-bis(2-aminophenyl)-1,2-ethanediamine has been used to anchor palladium nanoparticles to reduced graphene oxide, creating a highly efficient and recyclable heterogeneous catalyst. researchgate.net
Bimetallic Catalysis: Designing heterobimetallic complexes where one metal is coordinated by the diamine ligand and a second metal center works in concert can lead to enhanced reactivity and novel catalytic pathways. This synergistic effect arises from the spatial proximity of the two distinct metal sites. nih.gov
These hybrid systems aim to create "ideal" catalysts that are active, selective, stable, and easily recyclable, overcoming the traditional limitations of purely homogeneous or heterogeneous systems. rsc.org
| Catalyst Type | Key Advantages | Key Disadvantages | Synergistic Approach Example |
|---|---|---|---|
| Homogeneous | High activity, high selectivity, well-defined active sites | Difficult to separate and recycle, potential for product contamination rsc.org | Diamine ligand immobilized on a polymer support, combining selectivity with recyclability. rsc.org |
| Heterogeneous | Easy separation, high stability, recyclable rsc.org | Lower activity/selectivity, poorly defined active sites | |
| Synergistic | Combines high selectivity, high activity, stability, and recyclability rsc.org | Complex to design and synthesize; potential for leaching | Chiral diamine-stabilized metal nanoparticles on a solid support. researchgate.net |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,2-Bis(2-bromophenyl)-1,2-ethanediamine?
- Methodological Answer : Synthesis typically involves coupling reactions of brominated aryl halides with ethylene diamine precursors. For example, methods analogous to bis-phosphino ethane synthesis (e.g., using Buchwald-Hartwig amination or Ullmann coupling) can be adapted. Reaction conditions (e.g., palladium catalysts, temperature) must optimize steric hindrance from the 2-bromophenyl groups .
- Key Considerations :
- Purification via column chromatography or recrystallization to isolate diastereomers.
- Monitor reaction progress using TLC or HPLC (retention time ~15 min for 98% purity) .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- NMR : and NMR identify proton environments and confirm symmetry. Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), while ethylene protons resonate as singlets (δ 3.8–4.2 ppm) .
- X-ray Crystallography : Determines molecular geometry and dihedral angles between aryl rings (e.g., ~41.6° in analogous bis-phenoxy structures) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 435.1 for [M+H]) .
Q. What are the solubility and stability profiles of this diamine?
- Methodological Answer :
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Conduct solubility tests at 25°C using UV-Vis spectroscopy (λ ~270 nm for quantification) .
- Stability : Stable under inert atmospheres but prone to oxidation. Store at -20°C in amber vials with desiccants. Monitor degradation via HPLC .
Advanced Research Questions
Q. How do steric and electronic effects of 2-bromophenyl substituents influence coordination chemistry?
- Methodological Answer :
- Steric Effects : The 2-bromo groups create a rigid, V-shaped geometry, reducing ligand flexibility. Compare with bis(4-bromophenyl) analogs ( ) to assess steric bulk via Tolman cone angles .
- Electronic Effects : Bromine’s electron-withdrawing nature lowers electron density at the amine lone pairs, affecting metal-ligand bond strength. Use cyclic voltammetry to study redox behavior in transition metal complexes (e.g., Pd or Cu) .
Q. What strategies resolve enantiomers in asymmetric synthesis applications?
- Methodological Answer :
- Chiral Resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) or chromatographic methods (e.g., chiral HPLC with cellulose columns).
- Dynamic Kinetic Resolution : Use palladium catalysts with chiral ligands to bias diastereomeric transition states. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .
Q. How does the compound’s conformation affect its reactivity in cross-coupling reactions?
- Methodological Answer :
- Conformational Analysis : DFT calculations (B3LYP/6-31G*) predict preferred gauche or anti-periplanar conformations. Compare with crystallographic data to validate computational models .
- Reactivity Testing : Screen catalytic activity in Suzuki-Miyaura couplings (e.g., aryl boronic acids with 2-bromo substrates). Optimize reaction conditions (base, solvent) using design of experiments (DoE) .
Contradictions and Limitations
- Synthesis Scalability : While kg-scale production is feasible for bis-phosphino analogs ( ), brominated diamines may require stricter temperature control to avoid dehalogenation .
- Toxicity Data : Limited ecotoxicological information; assume precautions similar to brominated aromatics (e.g., avoid aqueous release) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
